molecular formula C10H13N3S B1398996 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1249580-46-8

3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Cat. No. B1398996
CAS RN: 1249580-46-8
M. Wt: 207.3 g/mol
InChI Key: HJHVTWWAJUSXFW-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic uses in treating various neurological disorders, including Parkinson's disease, depression, and schizophrenia.

Scientific Research Applications

Antimicrobial Agents

Pyrazole derivatives, such as “3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various strains, including E. coli, B. mycoides, and C. albicans .

Synthesis of Thiadiazole Derivatives

Pyrazole derivatives are used as starting materials in the synthesis of 1,3,4-thiadiazole derivatives . These thiadiazole derivatives have been designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one .

Biological Active Compounds

Thiophene-based analogs, such as “3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Molecules with the thiophene ring system have been used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Other Heterocyclic Compounds

Pyrazole derivatives are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

properties

IUPAC Name

5-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-5-10(11)13(12-7)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVTWWAJUSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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